1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one is a chemical compound known for its unique structural properties. It features a pyrrolidine ring with an ethenyl and a methyl group attached, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclohexene derivatives, which undergo a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar structural features but different functional groups.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
50401-65-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-[(3S,4R)-3-ethenyl-4-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C9H15NO/c1-4-9-6-10(8(3)11)5-7(9)2/h4,7,9H,1,5-6H2,2-3H3/t7-,9+/m0/s1 |
InChI Key |
ZSWOZGFHXRRVHI-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1C=C)C(=O)C |
Canonical SMILES |
CC1CN(CC1C=C)C(=O)C |
Origin of Product |
United States |
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